![molecular formula C17H13N3O3 B3133146 3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide CAS No. 383146-07-4](/img/structure/B3133146.png)
3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide
Vue d'ensemble
Description
“3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide” is a chemical compound with the molecular formula C17H13N3O3 . It has a molecular weight of 307.3 . The compound is a derivative of benzamide and pyrrole .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “this compound”, often involves the condensation of carboxylic acids with amines . For example, a method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide moiety linked to a pyrrole ring via a nitrogen atom . The pyrrole ring is a five-membered heterocyclic ring containing one nitrogen atom .Chemical Reactions Analysis
Pyrrole derivatives, such as “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles .Applications De Recherche Scientifique
Hydrogen-Bonded Molecular Structures
Research by Portilla et al. (2007) focuses on the hydrogen-bonded molecular structures of similar compounds, highlighting their complex sheet and chain formations due to various hydrogen bonds. This study provides foundational knowledge on the molecular interactions and electronic structure of such compounds, which can be crucial for developing materials with specific properties (Portilla et al., 2007).
Antimicrobial and Antiproliferative Activities
Kumar et al. (2012) synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, closely related to the query compound, and evaluated their antimicrobial and antiproliferative activities. Their findings suggest that certain derivatives exhibit significant biological activities, which could inform the development of new therapeutic agents (Kumar et al., 2012).
Nitrogen Dioxide and Nitrous Acid Reactions with Indoles
Astolfi et al. (2006) explored the reactions of indoles with nitrogen dioxide and nitrous acid, producing various nitroso indole derivatives. This research sheds light on the chemical behavior of nitrogen-containing heterocycles, potentially relevant to the synthesis and modification of compounds like 3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide (Astolfi et al., 2006).
N-Fused Pyrroles Synthesis
Bianchi et al. (2014) developed a methodology for synthesizing N-fused pyrroles, demonstrating a versatile approach to access compounds with both synthetic and biological interest. This work is particularly relevant for the synthesis of complex pyrrole-containing molecules (Bianchi et al., 2014).
Crystal Structure Analysis
Saeed et al. (2008) determined the crystal structure of a closely related nitrophenylbenzamide, providing insights into its molecular geometry and intermolecular interactions. Such structural data are essential for the design of molecules with desired physical and chemical properties (Saeed et al., 2008).
Orientations Futures
The future directions for research on “3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide” could involve exploring its potential biological activities and therapeutic applications, given the diverse activities exhibited by many pyrrole derivatives . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.
Propriétés
IUPAC Name |
3-nitro-N-(4-pyrrol-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-17(13-4-3-5-16(12-13)20(22)23)18-14-6-8-15(9-7-14)19-10-1-2-11-19/h1-12H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOYUZMJRNCSGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252243 | |
| Record name | 3-Nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383146-07-4 | |
| Record name | 3-Nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383146-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



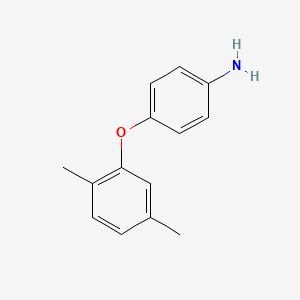
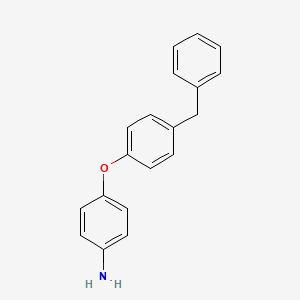
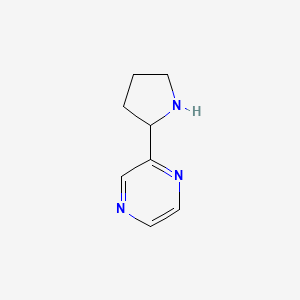
![2-[(Methylsulfanyl)methyl]piperidine](/img/structure/B3133092.png)
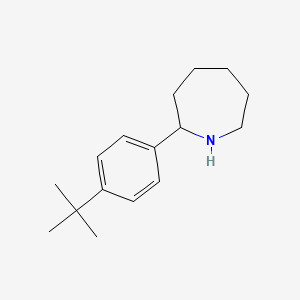
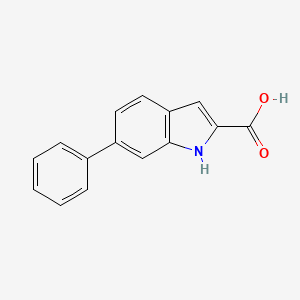

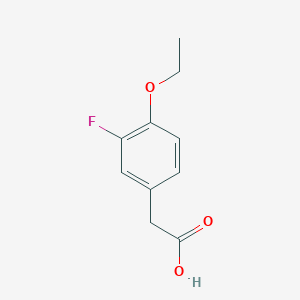
![2-[[5-(Naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3133141.png)
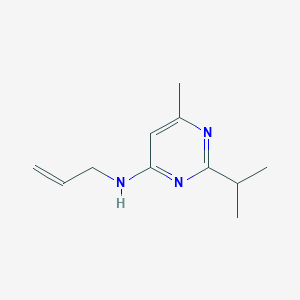
![N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3133161.png)
![2-(ethylsulfanyl)-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3133168.png)
![N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B3133169.png)
